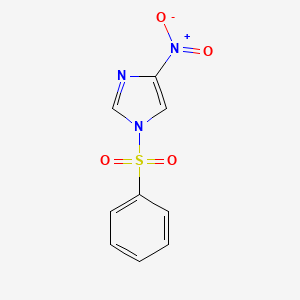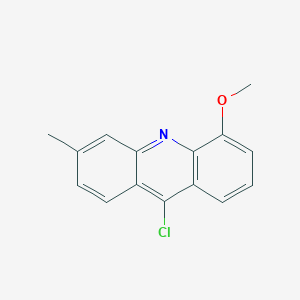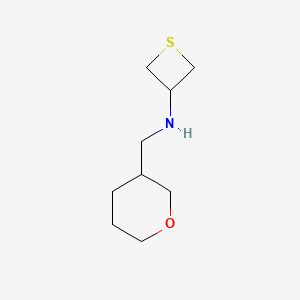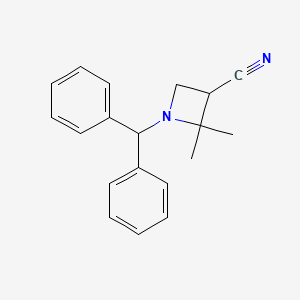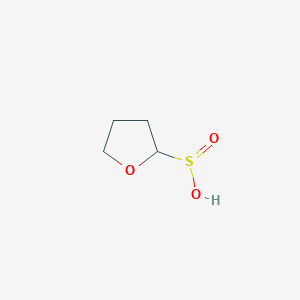![molecular formula C17H15NO3S B12935368 Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- CAS No. 54466-91-0](/img/no-structure.png)
Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-, often involves cyclization reactions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the corresponding indole derivative . This method typically provides a yield of 40-50%.
Industrial Production Methods
Industrial production of indole derivatives may involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . These reactions are sustainable and comply with green chemistry criteria, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its aromatic nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions often involve specific solvents and temperatures to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various substituted indoles .
Aplicaciones Científicas De Investigación
Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- has numerous scientific research applications:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for therapeutic applications, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-3-indoleacetic acid: Known for its role in various biological activities.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar properties.
Uniqueness
Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- stands out due to its unique thio-substitution, which may enhance its biological activity and specificity compared to other indole derivatives .
Propiedades
| 54466-91-0 | |
Fórmula molecular |
C17H15NO3S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C17H15NO3S/c1-21-12-7-8-14-13(9-12)17(22-10-15(19)20)16(18-14)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20) |
Clave InChI |
JEHWTWGUKIEJIO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=C2SCC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


